
2-(1-Chloroethoxy)-1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Chloroethoxy)-1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butane is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethoxy)-1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butane typically involves the reaction of heptafluorobutane derivatives with chloroethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethoxy)-1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 2-(1-Hydroxyethoxy)-1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butane.
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of reduced derivatives with fewer fluorine atoms.
Scientific Research Applications
2-(1-Chloroethoxy)-1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butane has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(1-Chloroethoxy)-1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butane involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to the formation of stable complexes with enzymes or other biomolecules, affecting their activity. The pathways involved may include inhibition of enzyme activity or alteration of membrane properties due to the compound’s lipophilic nature.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Chloroethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
- 1,2-Bis(2-chloroethoxy)ethane
- 2-(Chloromethoxy)ethyltrimethylsilane
Uniqueness
2-(1-Chloroethoxy)-1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butane is unique due to its high degree of fluorination, which imparts exceptional thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring robust and durable materials.
Properties
IUPAC Name |
2-(1-chloroethoxy)-1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF13O/c1-2(9)23-4(7(17,18)19,8(20,21)22)3(10,5(11,12)13)6(14,15)16/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQUEYCUQUFLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(C(C(F)(F)F)(C(F)(F)F)F)(C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF13O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
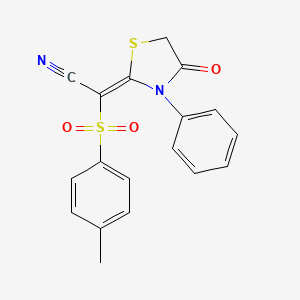


![triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane](/img/structure/B6313877.png)

![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)
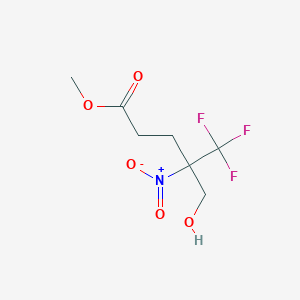


![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)
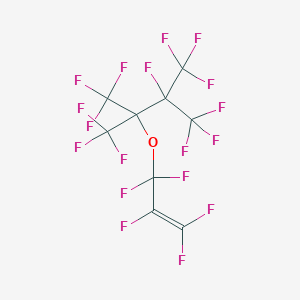
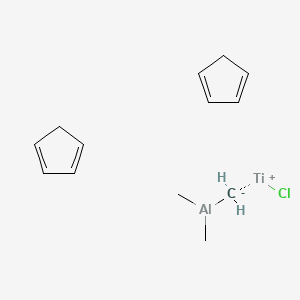
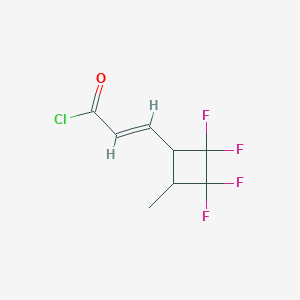
![[dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane](/img/structure/B6313951.png)
